N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine
Description
N¹-Benzyl-N²-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is a Schiff base derived from the condensation of 2-benzoylpyridine with N-(naphthalen-1-yl)ethane-1,2-diamine . Characterized via ¹H-NMR, ¹³C-NMR, IR, mass spectroscopy, and elemental analysis, this compound features a benzyl group at the N¹ position and a bulky naphthalen-1-yl ethyl substituent at N². The imine (C=N) bond length in similar Schiff bases ranges from 1.26–1.29 Å, suggesting comparable stability and electronic properties .
Properties
CAS No. |
627523-34-6 |
|---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-benzyl-N'-(1-naphthalen-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H24N2/c1-17(20-13-7-11-19-10-5-6-12-21(19)20)23-15-14-22-16-18-8-3-2-4-9-18/h2-13,17,22-23H,14-16H2,1H3 |
InChI Key |
BOUSQFIYALBSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCNCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and naphthyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Calcimimetic Activity
One of the prominent applications of N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is in the development of calcimimetic agents. These compounds modulate calcium-sensing receptors (CaSR), which are crucial for maintaining calcium homeostasis in the body. Studies have shown that certain derivatives exhibit high calcimimetic activity, stimulating inositol phosphate production in CHO cells expressing CaSR . This suggests potential therapeutic uses in conditions such as secondary hyperparathyroidism.
Neuropharmacology
Compounds similar to this compound have been investigated for their neuroprotective properties. Research indicates that modifications to the naphthyl and benzyl groups can influence the neuroprotective efficacy against neurodegenerative diseases such as Alzheimer’s disease . The ability to inhibit cholinesterases, similar to donepezil, positions these compounds as candidates for cognitive enhancement therapies.
Self-Immolative Linkers
In materials science, this compound has been explored as part of self-immolative linkers in polymer chemistry. These linkers can be designed to degrade under specific conditions, releasing active agents or modifying material properties. The versatility of the naphthalene moiety allows for fine-tuning of the degradation pathways and rates .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
Key Observations :
- Naphthyl vs.
- Electron-Donating vs. Withdrawing Groups : Chlorine substituents (e.g., in N¹,N²-bis(4-chlorobenzyl) derivatives) may reduce electron density at the imine bond, affecting reactivity and metal-chelation capacity .
Functional Comparisons
Antibacterial Activity :
- The target compound and LH derivatives share a common Schiff base scaffold, but the naphthyl group may enhance activity against Gram-positive bacteria due to increased hydrophobicity .
- Bis-benzimidazole derivatives (e.g., Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines) exhibit higher antioxidant activity (IC₅₀ ~20–50 μM) but lack direct antibacterial data for comparison .
Corrosion Inhibition :
- Quantum Chemical Parameters: Schiff bases with electron-donating groups (e.g., dimethylamino) exhibit higher HOMO energies (−5.2 to −5.5 eV), correlating with better corrosion inhibition. The target compound’s naphthyl and benzyl groups likely lower HOMO energy, reducing electron-donating capacity compared to aliphatic amines .
Biological Activity
N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interactions with the calcium-sensing receptor (CaSR). This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- N-Benzyl and N-naphthyl groups : These moieties contribute to the compound's lipophilicity and potential receptor interactions.
- Ethane-1,2-diamine backbone : This structure is crucial for its biological activity, particularly in binding to various receptors.
Calcium-Sensing Receptor (CaSR) Modulation
One of the primary areas of study for this compound is its role as a calcimimetic agent. Calcimimetics are compounds that enhance the sensitivity of CaSR to extracellular calcium levels. Research indicates that derivatives of this compound can significantly stimulate inositol phosphate production in CHO cells expressing CaSR.
- Key Findings :
Antioxidant Activity
Recent studies have also explored the antioxidant properties of related compounds. For instance, derivatives containing phenolic structures demonstrated substantial free radical scavenging capabilities.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Compound B | 87.00 ± 0.55 | 10.00 ± 3.00 |
These findings suggest that modifications in the structure can lead to enhanced antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to identify how variations in the chemical structure affect biological activity. The study found that:
- Substituents at the N1 position : Changing from a benzyl to a sulfonamide group increased the potency against CaSR, with some compounds achieving IC50 values as low as 0.9 µM .
- Effect of stereochemistry : The chirality of certain substituents also played a crucial role in receptor binding affinity and efficacy.
Clinical Implications
The modulation of CaSR has implications for treating conditions such as hyperparathyroidism and osteoporosis. By fine-tuning the chemical structure of this compound and its derivatives, researchers are exploring potential therapeutic avenues for these diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
